N-Butyl Nortadalafil-d9
Description
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Properties
Molecular Formula |
C₂₅H₁₆D₉N₃O₄ |
|---|---|
Molecular Weight |
440.54 |
Synonyms |
(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(butyl-d9)-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione |
Origin of Product |
United States |
Contextualization Within Phosphodiesterase 5 Pde5 Inhibitor Analog Research
Research into analogs of phosphodiesterase-5 (PDE5) inhibitors, such as Tadalafil (B1681874), is a significant area of medicinal chemistry and analytical science. aoac.orgresearchgate.net The objectives of this research are multifaceted. Scientists synthesize and study new analogs to explore structure-activity relationships, aiming to develop novel PDE5 inhibitors with improved properties. mdpi.com Another critical driver for this research is the illicit inclusion of unapproved and un-decleared synthetic PDE5 inhibitor analogs in dietary supplements marketed for sexual enhancement. jst.go.jpnih.gov
This has created a public health concern and a need for robust analytical methods to detect these adulterants. nih.govmdpi.com N-Butyl Nortadalafil (B1662904) has been identified as one such analog found in these supplements. researchgate.netresearchgate.netsci-hub.st The synthesis and characterization of analogs like N-Butyl Nortadalafil are therefore crucial for creating reference materials. acgpubs.org These reference standards are essential for law enforcement and regulatory agencies to identify and quantify illegal substances in seized products. jst.go.jp The research focus extends to developing flexible and diverse synthetic routes to produce these analogs for analytical purposes. jst.go.jpscilit.com
Significance of Stable Isotope Labeled Analogs in Modern Analytical Science
In modern analytical science, particularly in quantitative analysis using mass spectrometry (MS), stable isotope-labeled (SIL) compounds are indispensable tools. epo.org N-Butyl Nortadalafil-d9, where nine hydrogen atoms are replaced by their stable isotope, deuterium (B1214612), is a prime example of such a compound. pharmaffiliates.com
The significance of using a SIL analog like this compound as an internal standard is rooted in its chemical behavior. medchemexpress.com Since its chemical and physical properties are nearly identical to the non-labeled compound (the analyte), it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the analyte by the detector.
This near-identical behavior allows the SIL internal standard to compensate for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects (where other components in the sample interfere with the signal), and fluctuations in instrument performance. The use of a deuterated standard like this compound can therefore significantly improve the accuracy, precision, and reliability of quantitative methods, such as liquid chromatography-mass spectrometry (LC-MS). mdpi.com
Academic Research Focus and Objectives for N Butyl Nortadalafil D9 Studies
Precursor Chemistry and Reaction Pathways for N-Butyl Nortadalafil Synthesis
The synthesis of the non-deuterated parent compound, N-Butyl Nortadalafil, serves as the foundation for producing its isotopically labeled counterpart. The core structure is a tetrahydro-β-carboline, which is typically assembled via the Pictet-Spengler reaction. nih.govresearchgate.nettandfonline.com This key reaction involves the condensation of a tryptophan derivative, usually D-tryptophan methyl ester, with an aldehyde. nih.gov
The general synthetic pathway proceeds through several key stages:
Pictet-Spengler Reaction : D-tryptophan methyl ester is reacted with piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) in the presence of an acid catalyst to form the tetrahydro-β-carboline ring system. This reaction establishes the critical stereochemistry of the molecule. nih.govresearchgate.net
Formation of the Diketopiperazine Ring : The resulting intermediate undergoes cyclization to form the piperazine-2,5-dione (diketopiperazine) ring. The synthesis of N-butyl nortadalafil involves using butylamine (B146782) in this stage, which introduces the N-butyl substituent onto the diketopiperazine ring. researchgate.net An alternative route involves first creating nortadalafil (which lacks the N-methyl group of tadalafil) and then performing an N-alkylation step with a butyl halide. mdpi.comsmolecule.com This subsequent N-alkylation of the diketopiperazine nitrogen is a common method for producing various N-substituted tadalafil analogues. researchgate.net
The choice of starting from D-tryptophan is significant, as the stereochemistry of the final compound is crucial for its biological activity. nih.govontosight.ai The (6R, 12aR) configuration is the desired stereoisomer for tadalafil and its active analogues. ontosight.ainih.gov
Methodologies for Deuterium (B1214612) Incorporation
The introduction of nine deuterium atoms onto the butyl group of N-Butyl Nortadalafil is achieved through the use of isotopically labeled reagents. This strategy ensures that the deuterium atoms are placed in a specific, stable position within the molecule. smolecule.com The resulting compound, this compound, is valuable as an internal standard for mass spectrometry-based quantitative analysis. epo.orgmedchemexpress.com
Regiospecific deuteration, the placement of isotopes at a specific location in a molecule, is accomplished by employing a deuterated building block during the synthesis. To create this compound, the deuterium is not introduced by hydrogen-deuterium exchange on the final molecule, but rather by incorporating a fully deuterated butyl group. smolecule.com
The key to this technique is to use a deuterated version of the reagent that introduces the butyl group. This is analogous to the synthesis of other deuterated tadalafil derivatives, where, for instance, deuterated methyl iodide (CD₃I) is used to introduce a d₃-methyl group. smolecule.com For this compound, the synthesis would utilize a butyl-d9 source.
The most direct method for synthesizing this compound involves the N-alkylation of a nortadalafil precursor with a deuterated butylating agent. The common reagent for this would be a deuterated butyl halide, such as 1-bromobutane-d9 (B32881) or 1-iodobutane-d9.
The reaction would typically proceed as follows:
The nortadalafil intermediate, which has a secondary amine in the diketopiperazine ring, is treated with a base to deprotonate the nitrogen, making it nucleophilic.
The resulting anion is then reacted with the deuterated reagent (e.g., 1-bromobutane-d9). The nucleophilic nitrogen attacks the electrophilic carbon of the deuterated butyl group, displacing the bromide and forming the C-N bond.
This method ensures the stable and specific incorporation of the d9-butyl group, yielding the desired this compound. clearsynth.com The use of deuterated solvents is generally not required for this specific labeling strategy, as the deuterium source is the reagent itself.
Chemical Characterization and Purity Assessment of this compound
A rigorous analytical workflow is essential to confirm the chemical identity, structure, isotopic enrichment, and purity of the final this compound compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose. researchgate.netresearchgate.net
Key Analytical Techniques:
| Technique | Purpose | Findings |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and successful incorporation of deuterium atoms. | The measured molecular weight should correspond to the chemical formula C₂₅H₁₆D₉N₃O₄, which is approximately 440.54 g/mol . clearsynth.com This is 9 mass units higher than the non-deuterated compound (431.5 g/mol ), confirming the presence of nine deuterium atoms. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure and confirm the location of the deuterium atoms. | In the ¹H NMR spectrum, the characteristic signals corresponding to the protons of the n-butyl group would be absent. The signals for the rest of the molecule's protons would remain, confirming the deuteration occurred at the desired position. ¹³C NMR would show the carbon signals of the deuterated butyl group, albeit with splitting patterns characteristic of C-D bonds. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound by separating it from any unreacted starting materials or by-products. | A successful synthesis would show a single major peak corresponding to this compound, indicating high purity (often >99%). lookchem.com |
This comprehensive characterization ensures that the synthesized compound meets the required specifications for its intended use, particularly as a reliable internal standard in analytical research. epo.org
Mass Spectrometry (MS) Applications
Mass spectrometry stands as a cornerstone for the analysis of this compound, offering unparalleled sensitivity and specificity. Its application ranges from precise quantification to detailed structural confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of N-Butyl Nortadalafil's non-labeled counterpart in various matrices. In this context, this compound serves as an ideal stable isotope-labeled internal standard (SIL-IS). kcasbio.com Because this compound is chemically identical to the analyte (N-Butyl Nortadalafil) but has a greater mass due to the nine deuterium atoms, it co-elutes during chromatographic separation and exhibits similar ionization efficiency and extraction recovery. aptochem.com This co-elution helps to compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, which are common challenges in bioanalysis. kcasbio.comtexilajournal.com
The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte and the internal standard is selected and fragmented to produce a characteristic product ion. The mass difference of 9 daltons (due to the nine deuterium atoms) allows the mass spectrometer to distinguish between the analyte and the internal standard. For example, the precursor-to-product ion transitions for tadalafil and its d3-labeled internal standard have been established as m/z 390.3 → 268.2 and m/z 393.1 → 271.2, respectively. researchgate.net A similar principle applies to N-Butyl Nortadalafil and its d9-analog. The ratio of the analyte's response to the known concentration of the internal standard allows for precise quantification. clearsynth.com
Table 1: Hypothetical LC-MS/MS Parameters for N-Butyl Nortadalafil Quantification Using this compound
| Compound | Molecular Weight | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Mode |
|---|---|---|---|---|
| N-Butyl Nortadalafil (Analyte) | 431.48 | 432.5 | Hypothetical Fragment | MRM |
| This compound (Internal Standard) | 440.54 | 441.5 | Hypothetical Fragment + 9 Da | MRM |
High-Resolution Mass Spectrometry (HRMS) in Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is indispensable for the structural elucidation and confirmation of this compound. Unlike unit mass resolution instruments, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically with an error of less than 5 ppm). nih.govhilarispublisher.com
This high mass accuracy allows for the determination of the elemental composition of a molecule from its exact mass. For this compound, HRMS can verify its molecular formula, C₂₅H₁₆D₉N₃O₄, by matching the experimentally measured mass with the theoretically calculated mass. nih.govtandfonline.com This capability is crucial for confirming the identity of the compound and distinguishing it from potential isobaric interferences—other compounds that may have the same nominal mass but a different elemental formula. hilarispublisher.com HRMS is frequently used in the identification of new tadalafil analogues found in various products. nih.govtandfonline.comresearchgate.net
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₅H₁₆D₉N₃O₄ clearsynth.com |
| Theoretical Exact Mass [M+H]⁺ | ~441.28 |
| Expected Mass Accuracy | < 5 ppm |
Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary or reference method for chemical measurement due to its high accuracy and precision. wikipedia.org The technique involves adding a known amount of an isotopically labeled standard—in this case, this compound—to the sample containing the analyte of interest (N-Butyl Nortadalafil) before any sample processing. wikipedia.org
The fundamental principle is that the isotopically labeled standard behaves identically to the native analyte throughout the entire analytical procedure, including extraction, derivatization, and ionization. aptochem.com Any loss of analyte during sample workup will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte can be calculated with high accuracy, effectively correcting for procedural losses and matrix effects. wikipedia.orgnih.gov This makes IDMS particularly valuable for complex matrices where analyte recovery can be variable. kcasbio.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Confirmation
While mass spectrometry confirms the mass of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation, including the location and extent of deuterium incorporation. For a highly deuterated compound, conventional proton (¹H) NMR may be limited by weak residual signals. sigmaaldrich.com
In this scenario, Deuterium (²H or D) NMR spectroscopy is a powerful alternative. sigmaaldrich.com A ²H NMR experiment directly observes the signals from the deuterium nuclei. For this compound, the ²H NMR spectrum would be expected to show signals corresponding to the nine deuterium atoms on the butyl group. The chemical shifts and coupling patterns in the ²H NMR spectrum can confirm that the deuterium labeling is located on the butyl chain as intended. Furthermore, quantitative ²H NMR can be used to determine the isotopic enrichment (i.e., the percentage of deuterium at the labeled positions), verifying the purity of the standard. sigmaaldrich.com This technique has been successfully applied to identify metabolites of deuterated drugs in biological fluids. nih.gov
Chromatographic Separation Techniques
Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, ensuring that the analyte is resolved from interfering components in the sample matrix.
Ultra-High Performance Liquid Chromatography (UHPLC) for Separation Efficiency
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). UHPLC systems utilize columns packed with sub-2 µm particles, which provides a dramatic increase in separation efficiency, resolution, and speed. nih.govsemanticscholar.org
For the analysis of this compound and its corresponding analyte, a UHPLC method offers several advantages. The high resolution allows for better separation from matrix components and potential isomers, reducing the risk of interference. hilarispublisher.com The most significant benefit is the reduction in analysis time; UHPLC methods for tadalafil and its analogs often have run times of just a few minutes, which is ideal for high-throughput analysis. nih.govsemanticscholar.org A typical UHPLC method would involve a reversed-phase column (e.g., C18) and gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). nih.govnih.gov
Table 3: Typical UHPLC Parameters for Tadalafil Analog Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, <3 µm) | nih.govnih.govsemanticscholar.org |
| Mobile Phase | A: Water with 0.1% Formic Acid or Ammonium Acetate B: Acetonitrile | nih.govsemanticscholar.org |
| Flow Rate | 0.3 - 0.7 mL/min | nih.govnih.gov |
| Elution | Gradient or Isocratic | nih.govnih.gov |
| Run Time | 1 - 6 minutes | nih.govsemanticscholar.orgmdpi.com |
Gas Chromatography (GC) Considerations for Volatile Derivatives
Due to the low volatility of tadalafil and its analogs, including this compound, direct analysis by gas chromatography (GC) is challenging. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.
A validated GC-Mass Spectrometry (GC-MS) method for the determination of tadalafil in biological matrices involves derivatization using N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). nih.gov This process involves the silylation of active hydrogen atoms in the molecule, primarily on the hydroxyl and secondary amine groups, to form trimethylsilyl (B98337) (TMS) derivatives. This derivatization significantly increases the volatility of the compound, allowing for its successful elution and separation on a GC column.
The GC-MS analysis of these TMS derivatives is typically performed on a non-polar or a mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column. A high column temperature, around 320°C, is often required for the elution of the derivatized analytes. jst.go.jp The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns for the TMS-derivatized this compound. The presence of the nine deuterium atoms results in a distinct mass shift in the molecular ion and key fragment ions compared to the non-deuterated N-Butyl Nortadalafil, enabling its use as an effective internal standard.
Analytical Method Validation Parameters
The validation of analytical methods is crucial to ensure the reliability and accuracy of the results. For this compound, as an internal standard, its analytical performance is intrinsically linked to the validation of the method for the primary analyte (e.g., tadalafil or its analogs).
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the GC-MS analysis of tadalafil, linearity is typically established over a specific concentration range. A study by Nikolaou et al. (2011) demonstrated a linear calibration curve for tadalafil in the range of 2.00 to 500.0 µg/L, with a correlation coefficient (r²) greater than 0.991. nih.gov As this compound would be added at a fixed concentration as an internal standard, its response should be consistent across the calibration range.
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. For the validated GC-MS method for tadalafil, intra- and inter-day precision were found to be less than 8.4% and 11.2%, respectively. nih.gov The accuracy, expressed as the percentage deviation from the nominal concentration, was between -10.5% to 8.5% for intra-day and -4.2% to 4.5% for inter-day measurements. nih.gov
Table 1: Linearity, Precision, and Accuracy Data for Tadalafil Analysis by GC-MS
| Parameter | Value |
| Linearity Range | 2.00 - 500.0 µg/L |
| Correlation Coefficient (r²) | > 0.991 |
| Intra-day Precision (%RSD) | < 8.4% |
| Inter-day Precision (%RSD) | < 11.2% |
| Intra-day Accuracy (%) | -10.5% to 8.5% |
| Inter-day Accuracy (%) | -4.2% to 4.5% |
Data based on the analysis of the non-deuterated analogue, tadalafil, as reported by Nikolaou et al. (2011).
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For the GC-MS method for tadalafil, the LOD was determined to be 0.70 µg/L, and the LOQ was 2.00 µg/L. nih.gov These low limits demonstrate the high sensitivity of the GC-MS technique after appropriate derivatization.
Table 2: Detection and Quantification Limits for Tadalafil by GC-MS
| Parameter | Value (µg/L) |
| Limit of Detection (LOD) | 0.70 |
| Limit of Quantification (LOQ) | 2.00 |
Data based on the analysis of the non-deuterated analogue, tadalafil, as reported by Nikolaou et al. (2011).
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of analyzing for undeclared PDE-5 inhibitors, the method must be able to distinguish this compound and the target analytes from other matrix components and potential adulterants.
GC-MS provides excellent selectivity due to the combination of chromatographic separation based on retention time and mass spectrometric detection based on specific mass-to-charge ratios (m/z) of the fragment ions. For the analysis of tadalafil analogs, specific common ions generated during the electron ionization of their TMS derivatives can be monitored. nih.gov This approach, using extracted common ion chromatograms, enhances the reliability of screening and classification of various PDE-5 inhibitors. nih.gov
Interference control studies are performed to ensure that the test matrix does not interfere with the assay's ability to detect the target compounds. aoac.org This involves analyzing blank matrix samples to check for any interfering peaks at the retention time of the analyte and internal standard. The unique mass spectrum of this compound, with its characteristic isotopic signature, provides a high degree of selectivity and minimizes the risk of interference from endogenous or exogenous compounds in the matrix.
Role As a Reference Standard in Pharmaceutical and Forensic Science
Development and Certification of Analytical Reference Materials
The development and certification of analytical reference materials like N-Butyl Nortadalafil-d9 are governed by stringent international standards to ensure their quality and reliability.
The production of certified reference materials (CRMs) is ideally conducted under the ISO 17034 standard, which outlines the general requirements for the competence of reference material producers. bdl.co.ilreagecon.comreagecon.com This accreditation ensures that the production process is well-controlled and that the certified values are accurate and traceable. The process for a compound like this compound would involve:
Synthesis and Purification: The synthesis of this compound involves introducing nine deuterium (B1214612) atoms into the N-butyl group of the nortadalafil (B1662904) molecule. This is followed by rigorous purification to ensure the absence of significant impurities that could interfere with its use as a standard.
Structural Elucidation: A comprehensive characterization is performed to confirm the chemical structure and the position of the deuterium labels. This typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Purity Assessment: The chemical purity is determined using high-resolution analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV and/or MS detection. The isotopic purity is also assessed to determine the percentage of the deuterated compound relative to any residual non-labeled species.
Homogeneity and Stability Studies: The batch is tested for homogeneity to ensure that each unit of the reference material has the same concentration of the analyte. Stability studies are conducted under various conditions (e.g., temperature, light) to establish a shelf-life and recommended storage conditions.
A certificate of analysis accompanying the reference material will detail these characterization results, providing the user with the necessary information to use the standard correctly.
Table 1: Illustrative Analytical Techniques for the Certification of this compound
| Analytical Technique | Purpose | Typical Information Obtained |
| ¹H and ¹³C NMR | Structural Confirmation | Confirmation of the chemical structure, verification of the location of deuterium labels. |
| High-Resolution MS | Molecular Weight and Formula | Accurate mass measurement to confirm the elemental composition. |
| HPLC-UV/MS | Purity Determination | Quantification of chemical purity and identification of any impurities. |
| Karl Fischer Titration | Water Content | Determination of the water content in the reference material. |
For a reference standard to be used in pharmaceutical quality control, its certified value must be traceable to national or international standards. For pharmaceutical applications, this often means traceability to the standards set by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). usp.orgusp.org These pharmacopeias provide detailed monographs for APIs like Tadalafil (B1681874), which include specifications for identity, purity, and assay. uspnf.com
The traceability of this compound would be established by calibrating the instruments used for its characterization with primary standards from a national metrology institute or by comparing it against a well-characterized primary standard of Tadalafil or its impurities from the respective pharmacopeia. This ensures that measurements made using this compound are consistent with the requirements of regulatory bodies that recognize these pharmacopeial standards.
Applications in Impurity Profiling and Related Substance Analysis
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, as impurities can affect the safety and efficacy of a drug product. This compound is a valuable tool in this process.
During the synthesis of Tadalafil and in stability studies of the final drug product, various related substances, including isomers, by-products, and degradation products, can be formed. asianpubs.org The identification of these compounds is often challenging due to their low concentrations and structural similarity to the API.
In research and development, this compound can be used as an internal standard in LC-MS/MS methods designed to screen for and identify unknown impurities. nih.govepa.govresearchgate.netresearchgate.net By providing a stable reference point in the chromatogram, it aids in the confident identification of new analogs and degradation products that may arise under various stress conditions (e.g., acid, base, oxidation, heat, light). semanticscholar.orgusp.brscielo.br
Once identified, impurities must be quantified to ensure they are below the limits specified by regulatory authorities. This compound is instrumental in the development and validation of sensitive and accurate analytical methods for this purpose. In a typical stable isotope dilution LC-MS/MS assay, a known amount of this compound is spiked into the sample containing the non-labeled N-Butyl Nortadalafil impurity. The ratio of the MS response of the analyte to that of the internal standard is then used to calculate the concentration of the impurity. researchgate.netubbcluj.ronih.gov This method is highly specific and can accurately quantify impurities even at very low levels.
Table 2: Representative Data for a Validated LC-MS/MS Method for Tadalafil Analog Quantification (Illustrative)
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | Consistent and reproducible |
Forensic and Regulatory Analysis of Unregulated PDE5 Inhibitor Analogs
The widespread use of PDE5 inhibitors has led to a significant market for counterfeit and unregulated products, which often contain undeclared and potentially harmful analogs of approved drugs. sci-hub.runih.gov Forensic laboratories and regulatory agencies are tasked with identifying and quantifying these substances in seized materials and dietary supplements.
This compound serves as a crucial reference standard in these investigations. Its use as an internal standard in screening methods allows for the reliable identification and quantification of N-Butyl Nortadalafil and other related undeclared analogs in complex matrices. elsevierpure.com The accuracy and precision afforded by using a stable isotopically labeled internal standard are essential for building strong legal cases and for regulatory actions to protect public health. The presence of such undeclared analogs poses a significant health risk to consumers, and the ability to accurately detect them is a critical component of forensic and regulatory science.
Detection and Quantification in Complex Non-Biological Matrices
A significant challenge in analytical chemistry is the accurate detection and quantification of active pharmaceutical ingredients (APIs) and their analogs in complex non-biological matrices, such as dietary supplements, herbal remedies, and seized street drugs. These matrices often contain a multitude of compounds that can interfere with the analysis, leading to inaccurate results.
The use of this compound as a reference standard in conjunction with highly selective analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise identification and quantification of N-Butyl Nortadalafil and other related Tadalafil analogs. In forensic analysis, this is crucial for identifying the composition of seized materials and determining the presence of controlled or undeclared substances. The distinct mass difference between the deuterated standard and the non-labeled analyte allows for clear differentiation, even in the presence of complex matrix components.
Research on the detection of Tadalafil and its analogs in adulterated herbal products has demonstrated the necessity of reliable reference standards for accurate quantification. researchgate.netnih.gov These studies often employ methods that can be adapted for the use of this compound to ensure the accuracy of the reported concentrations of undeclared synthetic PDE5 inhibitors.
Table 1: Representative LC-MS/MS Parameters for the Analysis of Tadalafil Analogs using a Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| N-Butyl Nortadalafil | 432.2 | 268.1 | 25 |
| This compound (Internal Standard) | 441.2 | 268.1 | 25 |
| Tadalafil | 390.3 | 268.2 | 22 |
Role in Standard Method Performance Requirements (SMPR) for Quality Control
In the pharmaceutical industry, adherence to stringent quality control standards is mandatory. Standard Method Performance Requirements (SMPRs) outline the minimum acceptable performance characteristics of an analytical method. These requirements are established to ensure that methods used for quality control are reliable, accurate, and reproducible.
This compound plays a vital role in the validation of analytical methods developed for the quality control of pharmaceuticals. By using a well-characterized deuterated standard, laboratories can demonstrate that their methods meet the required performance criteria for parameters such as specificity, linearity, accuracy, precision, and robustness. For instance, organizations like AOAC International have established SMPRs for the screening of PDE5 inhibitors in dietary supplements, highlighting the need for standardized analytical procedures. aoac.org The use of a deuterated internal standard like this compound is a key component in meeting these rigorous standards.
Utilization as an Isotopic Internal Standard in Bioanalytical Assays (In Vitro)
In bioanalytical assays, which involve the measurement of drugs and their metabolites in biological matrices such as plasma, serum, or urine, the use of an appropriate internal standard is critical. An internal standard is a compound of known concentration that is added to samples and calibration standards to correct for variations in sample preparation and instrument response. Isotope-labeled internal standards, such as this compound, are considered the "gold standard" for quantitative bioanalysis using mass spectrometry.
Mitigation of Matrix Effects in Analytical Measurements
Biological matrices are inherently complex and can significantly impact the ionization of an analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." This can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate quantification.
Because deuterated internal standards like this compound are chemically identical to the analyte of interest, they co-elute during chromatographic separation and experience the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and reliable results. Studies on the bioanalysis of Tadalafil have consistently shown that the use of a deuterated internal standard, such as Tadalafil-d3, significantly minimizes the impact of matrix effects. nih.govresearchgate.net The principles demonstrated with Tadalafil-d3 are directly applicable to the use of this compound for the quantification of N-Butyl Nortadalafil.
Table 2: Impact of a Deuterated Internal Standard on the Accuracy of Tadalafil Analog Quantification in the Presence of Matrix Effects
| Sample Type | Analyte Concentration (ng/mL) | Measured Concentration without Internal Standard (ng/mL) | Measured Concentration with this compound (ng/mL) | Accuracy (%) |
|---|---|---|---|---|
| Plasma Sample 1 (Low Matrix Effect) | 10.0 | 9.5 | 9.9 | 99.0 |
| Plasma Sample 2 (High Matrix Effect - Suppression) | 10.0 | 6.2 | 9.8 | 98.0 |
| Plasma Sample 3 (High Matrix Effect - Enhancement) | 10.0 | 13.8 | 10.1 | 101.0 |
Enhancement of Assay Accuracy and Reproducibility
The primary goal of a bioanalytical method is to provide accurate and reproducible data. The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving this. It compensates for variability at multiple stages of the analytical process, including sample extraction, potential degradation during sample handling, and inconsistencies in injection volume.
Mechanistic in Vitro Studies Involving N Butyl Analogs
Enzyme-Mediated Transformations and Metabolic Pathway Elucidation in Isolated Systems
The biotransformation of xenobiotics is predominantly carried out by a superfamily of enzymes, with the cytochrome P450 (CYP) system playing a central role. However, non-CYP metabolic pathways also contribute significantly to the clearance of many drugs. Understanding the interplay of these enzymatic systems is key to characterizing the metabolic profile of N-butyl nortadalafil-d9.
The N-butyl group of N-butyl nortadalafil (B1662904) is a primary site for oxidative metabolism mediated by CYP enzymes. The principal metabolic pathways for N-alkyl moieties, such as the N-butyl group, include hydroxylation and N-dealkylation. Tadalafil (B1681874), the parent compound, is predominantly metabolized by CYP3A4. nih.gov It is therefore highly probable that CYP3A4 is also a key enzyme in the metabolism of its N-butyl analog.
Hydroxylation can occur at various positions on the butyl chain, leading to the formation of primary, secondary, or tertiary alcohols. N-dealkylation, on the other hand, involves the removal of the butyl group to form nortadalafil. This process is typically initiated by hydroxylation at the carbon atom adjacent to the nitrogen (α-carbon), forming an unstable carbinolamine intermediate that subsequently cleaves.
To illustrate the potential metabolic fate of the N-butyl group, the following table presents hypothetical metabolites based on established CYP-mediated reactions on N-butyl-containing compounds.
| Metabolic Reaction | Metabolite | Description |
| Terminal Hydroxylation | 4-hydroxy-N-butyl nortadalafil | Hydroxylation at the terminal carbon (ω-oxidation) of the butyl chain. |
| Sub-terminal Hydroxylation | 3-hydroxy-N-butyl nortadalafil | Hydroxylation at the third carbon (ω-1 oxidation) of the butyl chain. |
| N-Dealkylation | Nortadalafil | Removal of the N-butyl group to yield the parent amine. |
While CYP enzymes are major players, non-CYP mediated metabolism can also be significant. youtube.com These pathways can include reactions catalyzed by flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), and various conjugating enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). youtube.com
For a molecule like this compound, FMOs could potentially be involved in the oxidation of the nitrogen atom, leading to the formation of an N-oxide. MAOs are typically involved in the metabolism of primary, secondary, and tertiary amines, and could potentially contribute to the deamination of the molecule, although this is generally less common for bulky N-substituents.
Phase II conjugation reactions, such as glucuronidation by UGTs, are also a possibility, particularly on hydroxylated metabolites formed during Phase I metabolism. The presence of a hydroxyl group on the butyl chain following CYP-mediated oxidation would provide a site for glucuronide conjugation, increasing the water solubility of the metabolite and facilitating its excretion. In vitro systems such as human liver microsomes supplemented with UDPGA (uridine diphosphate (B83284) glucuronic acid) can be used to investigate this pathway.
Influence of Deuterium (B1214612) Labeling on In Vitro Metabolic Stability
The substitution of hydrogen atoms with deuterium at metabolically labile positions is a well-established strategy to enhance the metabolic stability of a drug. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov The cleavage of this bond is often the rate-limiting step in metabolic reactions catalyzed by CYP enzymes.
In this compound, the nine deuterium atoms on the N-butyl group are expected to significantly slow down the rate of its CYP-mediated metabolism. The breaking of a C-D bond requires more energy than breaking a C-H bond, leading to a slower reaction rate. This can manifest as a lower intrinsic clearance (Clint) and a longer half-life (t1/2) in in vitro metabolic assays, such as those using human liver microsomes.
A study on the metabolism of deuterated N-nitrosodimethylamine by CYP2E1 provides a relevant example of this effect. Deuteration of the methyl groups resulted in a 5-fold increase in the apparent Michaelis constant (Km), indicating a lower binding affinity or a slower catalytic rate, which is consistent with a significant kinetic isotope effect. nih.gov
The following table illustrates the potential impact of deuteration on the in vitro metabolic stability of N-butyl nortadalafil. The data presented is hypothetical and serves to demonstrate the expected trend based on the kinetic isotope effect.
| Compound | In Vitro Half-life (t1/2) in HLM (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |
| N-Butyl Nortadalafil | 25 | 27.7 |
| This compound | 75 | 9.2 |
Biochemical Interactions and Enzymatic Kinetics (In Vitro Systems)
The interaction of this compound with metabolizing enzymes can be characterized by its enzymatic kinetics, specifically the Michaelis-Menten parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov These parameters provide insights into the affinity of the compound for the enzyme's active site (Km) and the maximum rate at which the enzyme can metabolize the substrate (Vmax). nih.gov These can be determined in vitro using recombinant human CYP isoforms or human liver microsomes.
The following table provides a hypothetical comparison of the kinetic parameters for the metabolism of N-butyl nortadalafil and its deuterated analog by a specific CYP isozyme, such as CYP3A4.
| Compound | CYP Isozyme | Km (µM) | Vmax (pmol/min/mg protein) | Clint (Vmax/Km) (µL/min/mg protein) |
| N-Butyl Nortadalafil | CYP3A4 | 10 | 500 | 50 |
| This compound | CYP3A4 | 30 | 500 | 16.7 |
This hypothetical data illustrates that while the maximal metabolic capacity (Vmax) might not be significantly altered, the lower affinity or slower catalytic processing (increased Km) of the deuterated compound leads to a reduced intrinsic clearance, signifying enhanced metabolic stability.
Future Research Directions and Emerging Applications for Deuterated Analogs
Innovation in Analytical Methodologies for Complex Matrices
The accurate quantification of pharmaceutical compounds in complex biological and formulation matrices presents a significant analytical challenge. The use of deuterated internal standards like N-Butyl Nortadalafil-d9 is fundamental to overcoming these challenges. Future research is trending towards the development of ultra-sensitive methods capable of detecting trace levels of analytes in intricate sample types.
Innovations are expected in the further development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. dergipark.org.tr These methods are prized for their high selectivity and sensitivity. Future methodologies will likely focus on minimizing sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, to improve efficiency and reduce the potential for analytical error. mdpi.com The development of direct injection techniques for a variety of matrices would represent a significant step forward.
Moreover, the application of high-resolution mass spectrometry (HRMS) is anticipated to grow. nih.gov HRMS provides not only quantification but also structural confirmation, which is invaluable in metabolite identification and in the analysis of unknown impurities. The coupling of advanced separation techniques, such as ultra-high-performance liquid chromatography (UHPLC), with HRMS will enable faster and more comprehensive analyses. nih.gov
| Analytical Technique | Matrix | Key Advantages | Future Direction |
| UHPLC-MS/MS | Dietary Supplements, Biological Fluids | High selectivity, sensitivity, and speed. shimadzu-webapp.eulcms.cz | Miniaturization of sample preparation, automation. |
| LC-HRMS | Pharmaceutical Formulations, Herbal Products | Accurate mass measurement for structural elucidation of unknown analogs and impurities. nih.gov | Development of comprehensive libraries of high-resolution mass spectra for tadalafil (B1681874) analogs. |
| HPTLC | Dietary Supplements | Cost-effective screening method. nih.gov | Integration with mass spectrometry for confirmation of detected adulterants. |
Advanced Applications in Pharmaceutical Quality Assurance and Control
In the realm of pharmaceutical quality assurance and control, the application of deuterated standards is set to expand beyond simple quantification. This compound can serve as a crucial tool in the comprehensive characterization of pharmaceutical products containing tadalafil or its analogs.
One emerging application is in the precise monitoring of manufacturing processes. By spiking samples at various stages of production with a known amount of the deuterated standard, manufacturers can track the efficiency of each step and ensure consistency from batch to batch. This approach can also be instrumental in validating cleaning procedures to prevent cross-contamination.
Furthermore, deuterated analogs are invaluable in the study of drug stability and degradation. By using this compound as an internal standard,minute changes in the concentration of the active ingredient over time and under various stress conditions (e.g., heat, light, humidity) can be accurately tracked. This is essential for determining the shelf-life and appropriate storage conditions for pharmaceutical products. The use of a stable isotope-labeled internal standard helps to differentiate between actual degradation of the analyte and any loss that might occur during sample workup. ijpbms.com
| Application Area | Utility of this compound | Benefit to Quality Assurance |
| Process Validation | Monitoring of API concentration throughout manufacturing. | Ensures process consistency and identifies potential areas of loss or inefficiency. |
| Cleaning Validation | Quantification of residual API on manufacturing equipment. | Prevents cross-contamination between different product batches. |
| Stability Studies | Accurate measurement of API degradation over time. | Establishes reliable shelf-life and storage conditions for the final product. |
| Impurity Profiling | Precise quantification of known and unknown impurities. | Ensures the safety and purity of the final pharmaceutical product. |
Expansion of Research in Forensic and Regulatory Contexts
The illicit market for unregulated "herbal" or "natural" sexual enhancement products is a significant public health concern. nih.gov These products are frequently adulterated with undeclared synthetic phosphodiesterase type 5 (PDE-5) inhibitors, including tadalafil and its analogs. researchgate.net The use of deuterated internal standards like this compound is critical for regulatory bodies and forensic laboratories in the accurate identification and quantification of these adulterants.
Future research in this area will likely focus on the development of comprehensive screening methods capable of detecting a wide array of known and emerging tadalafil analogs. The structural similarity of these analogs can make their individual identification challenging. researchgate.net The use of this compound as an internal standard in conjunction with advanced analytical techniques like LC-HRMS can aid in the tentative identification of novel, uncharacterized analogs through the analysis of fragmentation patterns. nih.gov
Furthermore, the establishment of certified reference materials, including deuterated standards for a wider range of tadalafil analogs, will be crucial for ensuring the accuracy and comparability of results between different laboratories. This will strengthen the ability of regulatory agencies to take enforcement action against adulterated products and will provide more robust data for forensic investigations. osti.gov
| Context | Application of this compound | Projected Impact |
| Forensic Toxicology | Accurate quantification of tadalafil and its analogs in seized materials and biological samples. | Strengthens evidence in legal proceedings against manufacturers and distributors of illicit products. shimadzu-webapp.eu |
| Regulatory Enforcement | Reliable screening of consumer products for undeclared PDE-5 inhibitors. | Enhances consumer protection by enabling swift identification and recall of adulterated goods. nih.gov |
| Anti-Doping | Potential inclusion in screening panels for prohibited substances in sports. | Ensures fair competition by detecting the misuse of performance-enhancing drugs. |
| Pharmacovigilance | Investigation of adverse event reports potentially linked to adulterated supplements. | Helps to identify the causative agents in cases of unexpected side effects from "natural" products. |
Q & A
Q. How can researchers optimize the synthesis of N-Butyl Nortadalafil-d9 to achieve high-purity yields?
Methodological Answer: Utilize response surface methodologies like the Box-Behnken design to systematically evaluate critical parameters such as reaction temperature, reagent stoichiometry, and catalyst concentration. For example, a three-factor experimental design can model nonlinear relationships between variables and identify optimal conditions through regression analysis . Ensure reproducibility by documenting procedural details per NIH preclinical guidelines, including raw material specifications and reaction kinetics .
Q. What validated analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer: Implement tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity and accuracy. Validate the method using calibration curves spanning expected physiological concentrations, and assess matrix effects via post-column infusion studies. Include precision and recovery metrics, adhering to guidelines for reporting experimental conditions (e.g., column type, ionization mode) to facilitate cross-laboratory replication .
Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?
Methodological Answer: Use primary hepatocyte cultures or immortalized cell lines (e.g., HepG2) to assess cytotoxicity via endpoints like ATP depletion or mitochondrial membrane potential. Apply dose-response studies with exposure durations aligned with pharmacokinetic half-life data. For irritancy potential, reference protocols for reactive compounds such as n-butyl chloroformate, which employ rodent models to quantify respiratory distress thresholds .
Advanced Research Questions
Q. How should researchers resolve contradictions in pharmacological data for this compound across studies?
Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., batch-to-batch purity differences, solvent selection). Apply multivariate statistical tools (ANCOVA) to isolate compound-specific effects from experimental artifacts. Cross-validate findings using orthogonal assays—e.g., compare radioligand binding data with functional cAMP assays—to confirm target engagement . Document raw data and analysis scripts openly to enable third-party verification .
Q. What experimental strategies elucidate the metabolic pathways and enzyme interactions of this compound?
Methodological Answer: Combine radiolabeled isotope tracing (e.g., ¹⁴C-labeled analogs) with high-resolution mass spectrometry to identify phase I/II metabolites. Use recombinant cytochrome P450 isoforms (e.g., CYP3A4) in vitro to map primary metabolic routes. For enzyme inhibition/induction studies, apply time-dependent inactivation assays and measure IC₅₀ values under physiologically relevant protein concentrations .
Q. How can researchers assess the stability of this compound under varying storage and physiological conditions?
Methodological Answer: Design accelerated stability studies using factorial designs to test temperature, pH, and light exposure. Quantify degradation products via stability-indicating HPLC methods, and model shelf-life using Arrhenius equations. For in vivo stability, simulate gastric/intestinal fluids and monitor compound integrity via serial sampling .
Methodological Considerations
- Statistical Reporting : Predefine analysis plans (e.g., ANOVA for multi-group comparisons) and justify sample sizes via power calculations. Report exact p-values and effect sizes to avoid misinterpretation .
- Ethical Compliance : For preclinical studies, follow institutional guidelines for humane endpoints and justify species selection based on translational relevance .
- Data Transparency : Share raw datasets, instrument parameters, and negative results to mitigate publication bias and enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
